molecular formula C12H13F4NO B2496158 4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde CAS No. 78727-04-5

4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde

Cat. No.: B2496158
CAS No.: 78727-04-5
M. Wt: 263.236
InChI Key: VLCWOBVBVRZXLJ-UHFFFAOYSA-N
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Description

4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde is an organic compound with the molecular formula C12H13F4NO. It is characterized by the presence of a benzaldehyde group substituted with an ethyl(2,2,3,3-tetrafluoropropyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with 2,2,3,3-tetrafluoropropyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides

Major Products Formed

    Oxidation: 4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzoic acid.

    Reduction: 4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Methyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde
  • 4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzoic acid
  • 4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzyl alcohol

Uniqueness

4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde is unique due to the presence of the ethyl(2,2,3,3-tetrafluoropropyl)amino group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules.

Properties

IUPAC Name

4-[ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO/c1-2-17(8-12(15,16)11(13)14)10-5-3-9(7-18)4-6-10/h3-7,11H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCWOBVBVRZXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C(F)F)(F)F)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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